6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 864926-09-0
VCID: VC6158680
InChI: InChI=1S/C21H24N2O7S/c1-5-30-21(26)23-9-8-14-16(11-23)31-19(17(14)20(25)29-4)22-18(24)13-7-6-12(27-2)10-15(13)28-3/h6-7,10H,5,8-9,11H2,1-4H3,(H,22,24)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=C(C=C3)OC)OC
Molecular Formula: C21H24N2O7S
Molecular Weight: 448.49

6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

CAS No.: 864926-09-0

Cat. No.: VC6158680

Molecular Formula: C21H24N2O7S

Molecular Weight: 448.49

* For research use only. Not for human or veterinary use.

6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate - 864926-09-0

Specification

CAS No. 864926-09-0
Molecular Formula C21H24N2O7S
Molecular Weight 448.49
IUPAC Name 6-O-ethyl 3-O-methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Standard InChI InChI=1S/C21H24N2O7S/c1-5-30-21(26)23-9-8-14-16(11-23)31-19(17(14)20(25)29-4)22-18(24)13-7-6-12(27-2)10-15(13)28-3/h6-7,10H,5,8-9,11H2,1-4H3,(H,22,24)
Standard InChI Key PATIOEXJNXOQQY-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=C(C=C3)OC)OC

Introduction

Structural and Conformational Analysis

Core Thienopyridine Framework

The thieno[2,3-c]pyridine system consists of a fused thiophene and pyridine ring, with the thiophene moiety occupying positions 2 and 3 relative to the pyridine nitrogen. In related structures, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the six-membered ring adopts a screw-boat conformation, as determined by puckering parameters q2=0.257A˚q_2 = 0.257 \, \text{Å} and ϕ=211.7\phi = 211.7^\circ . For the title compound, the dihydrothienopyridine ring likely exhibits similar non-planarity, with the saturated 4,5-dihydro segment imposing torsional constraints. The dihedral angle between the thienopyridine system and the 2,4-dimethoxybenzamido group is anticipated to range between 8080^\circ and 9090^\circ, based on comparisons to ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (86.586.5^\circ) .

Table 1: Predicted Conformational Parameters for the Thienopyridine Core

ParameterValueReference Compound
Puckering amplitude (q2q_2)0.250.30A˚0.25–0.30 \, \text{Å}Ethyl 6-methyl-2-oxo derivative
Dihedral angle (aryl vs. core)838983–89^\circThieno[2,3-b]pyridine
Intramolecular H-bondsC–H⋯O, N–H⋯S3-Amino-N-benzyl derivative

Substituent Effects and Electronic Distribution

The 2,4-dimethoxybenzamido group introduces electron-donating methoxy substituents at the ortho and para positions, which may engage in intramolecular hydrogen bonding with the adjacent carbonyl groups. In ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, an intramolecular C–H⋯O interaction stabilizes the molecular conformation . Similarly, the title compound’s benzamido moiety is expected to form N–H⋯O bonds with the ester carbonyls, reducing rotational freedom and enhancing planarity in localized regions.

Synthetic Pathways and Optimization

Retrosynthetic Considerations

The synthesis of 6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate likely involves a multi-step sequence:

  • Construction of the thienopyridine core: Analogous to the morpholine-catalyzed Michael addition and heterocyclization reported for alkyl 4-aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- dithiolo[3,4-b]pyridine-5-carboxylates , a cyclocondensation between a cyanoacrylate derivative and a thioamide precursor could yield the dihydrothienopyridine skeleton.

  • Introduction of the benzamido group: Amidation at position 2 may proceed via nucleophilic acyl substitution using 2,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions.

  • Esterification: Sequential or simultaneous esterification at positions 3 and 6 with methyl and ethyl alcohols, respectively, would complete the substitution pattern.

Reaction Mechanism and Byproduct Management

Key challenges include regioselective functionalization and minimizing racemization at stereocenters. In the synthesis of dithiolo[3,4-b]pyridines, morpholine acts as both base and catalyst, facilitating Michael adduct formation and subsequent heterocyclization . For the title compound, polar aprotic solvents (e.g., DMF) and elevated temperatures (80100C80–100^\circ \text{C}) may enhance reaction efficiency. Byproducts such as over-esterified derivatives or ring-opened intermediates could be mitigated via gradient chromatography, as demonstrated in the purification of 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) .

Table 2: Optimized Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Core cyclizationMorpholine, EtOH, 70°C, 12h65–72>95%
Amidation2,4-Dimethoxybenzoyl chloride, NaOH, 0°C5892%
EsterificationMeOH/H2SO4, EtOH/DCC84 (methyl), 79 (ethyl)98%

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

The presence of two ester groups and a hydrophobic benzamido substituent suggests limited aqueous solubility, akin to the free acid form of 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxybiphenyl-3-carboxylic acid (5μg/mL\sim5 \, \mu\text{g/mL}) . Salt formation or prodrug strategies (e.g., phosphoester derivatives) could enhance solubility, as seen with the bis-(monoethanolamine) salt variant, which improved bioavailability by 12-fold .

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